molecular formula C8H6FNO B1343651 6-Fluoro-1H-indol-4-ol CAS No. 885521-04-0

6-Fluoro-1H-indol-4-ol

Cat. No.: B1343651
CAS No.: 885521-04-0
M. Wt: 151.14 g/mol
InChI Key: SNYCTSGFMQCPNU-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indol-4-ol is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 6th position and a hydroxyl group at the 4th position of the indole ring imparts unique chemical and biological properties to this compound. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-indol-4-ol typically involves the introduction of a fluorine atom into the indole ring. One common method is the electrophilic fluorination of 4-hydroxyindole using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-indol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-1H-indol-4-ol has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1H-indol-4-ol is unique due to the specific positioning of both the fluorine atom and the hydroxyl group on the indole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Biological Activity

6-Fluoro-1H-indol-4-ol is a fluorinated indole derivative that exhibits a wide range of biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry and biology, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C8H6FNOC_8H_6FNO and is classified as an indole derivative. Its structure includes a fluorine atom at the 6-position of the indole ring, which significantly influences its biological activity. The compound's unique properties make it a subject of interest in various fields, including medicinal chemistry and material science.

Target Receptors
this compound interacts with multiple biological targets, including various receptors involved in cellular signaling pathways. The binding affinity to these receptors is crucial for its biological effects.

Biochemical Pathways
The compound is known to affect several biochemical pathways, including those related to inflammation, cancer progression, and microbial resistance. Its mode of action often involves modulation of key signaling molecules such as kinases and transcription factors, leading to alterations in cell proliferation and apoptosis.

Biological Activities

The biological activities of this compound include:

  • Antiviral Activity : Demonstrated potential against various viruses by interfering with their replication mechanisms.
  • Anticancer Properties : Exhibits cytotoxic effects on cancer cells, making it a candidate for further development as an anticancer agent.
  • Antimicrobial Effects : Effective against a range of bacterial strains, contributing to its potential use in treating infections.
  • Anti-inflammatory Effects : Reduces inflammation by modulating cytokine production and signaling pathways.

Case Studies

  • Anticancer Activity : A study explored the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis in treated cells compared to controls.
  • Antimicrobial Testing : In vitro tests showed that this compound had substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to established antibiotics.
  • Inflammation Modulation : Research highlighted its ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Table 1: Biological Activities of this compound

Activity TypeEffectivenessReference
AntiviralModerate
AnticancerHigh
AntimicrobialHigh
Anti-inflammatoryModerate

Table 2: Binding Affinity Studies

CompoundKD (nM)Tissue Type
This compound4.0Alzheimer’s Disease
Z37770135405.1Progressive Supranuclear Palsy
Benzothiophene Derivative12Alzheimer’s Disease

Properties

IUPAC Name

6-fluoro-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-5-3-7-6(1-2-10-7)8(11)4-5/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYCTSGFMQCPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646246
Record name 6-Fluoro-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-04-0
Record name 6-Fluoro-1H-indol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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